molecular formula C18H25N3O3 B2354920 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide CAS No. 898465-70-8

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide

Cat. No. B2354920
CAS RN: 898465-70-8
M. Wt: 331.416
InChI Key: DTDDEQCVHQZIAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might be related to the synthetic methodology of quinolin-2,4-dione derivatives . These derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . The synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed in various publications .


Molecular Structure Analysis

The molecular structure of this compound might be similar to that of quinolin-2,4-dione derivatives . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemical reactions of this compound might be similar to those of 4-hydroxy-2-quinolones . This class of heterocycles plays an important role in organic chemistry, as related structures have shown very diverse biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound might be similar to those of quinolin-2,4-dione derivatives . These derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Scientific Research Applications

1. Pharmacological Properties and Applications

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide, a derivative of tetrahydroquinoline, has been explored in various pharmacological contexts. Tetrahydroquinoline compounds show potential in treating disorders of the heart rhythm due to their action on coronary circulation and anti-arrhythmic properties (Wienecke, Fink, & Sagerer, 2005). Additionally, their derivatives have been investigated for antibacterial and antifungal activities, as seen in studies on Janibacter limosus (Asolkar et al., 2004).

2. Role in Imaging and Diagnostics

Certain tetrahydroquinoline derivatives have been synthesized for potential use in positron emission tomography (PET) imaging, particularly as AMPA receptor ligands for brain disease imaging (Gao, Kong, Clearfield, & Zheng, 2006). These compounds are designed to aid in the diagnosis and monitoring of neurological conditions.

3. Potential in Neuropharmacology

Tetrahydroisoquinoline derivatives have shown promise in neuropharmacological research, particularly as anticonvulsant agents. Derivatives have been synthesized to explore structure-activity relationships, with some showing significant anticonvulsant activity, comparable to existing drugs (Gitto et al., 2006). They have been identified as noncompetitive AMPA receptor modulators, suggesting their potential application in the treatment of epilepsy and related disorders (Gitto et al., 2003).

4. Synthesis and Chemical Properties

Research on the synthesis of tetrahydroisoquinoline derivatives, such as the simplification of synthetic methods, is an ongoing area of interest. Studies have been conducted to develop more efficient synthesis pathways with fewer by-products and cheaper starting materials (Shao Ying-lu, 2007).

5. Applications in Neuroreceptor Research

This compound derivatives have been used to study 5-HT6 receptors, with findings indicating potential antidepressant-like and procognitive properties (Zajdel et al., 2016).

Mechanism of Action

The mechanism of action of this compound might be related to its pharmaceutical and biological activities . For example, some synthesized compounds were explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity .

Future Directions

The future directions of research on this compound might involve further exploration of its pharmaceutical and biological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . Consequently, it is of importance to shed new light on these interesting heterocycles .

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-12(2)8-9-19-17(23)18(24)20-15-7-6-14-5-4-10-21(13(3)22)16(14)11-15/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDDEQCVHQZIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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